2-Methyl-2,9-diazaspiro[5.5]undecan-1-one
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Overview
Description
2-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of piperidine and pyridine derivatives, followed by cyclization to form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,9-diazaspiro[5.5]undecan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized spirocyclic derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
2-Methyl-2,9-diazaspiro[5.5]undecan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one: A similar spirocyclic compound with slight structural differences.
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with additional nitrogen atoms in the ring.
3,9-Diazaspiro[5.5]undecane-based compounds: These compounds share the spirocyclic core but differ in their functional groups and biological activities.
Uniqueness
2-Methyl-2,9-diazaspiro[5.5]undecan-1-one is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-methyl-2,9-diazaspiro[5.5]undecan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-12-8-2-3-10(9(12)13)4-6-11-7-5-10/h11H,2-8H2,1H3 |
InChI Key |
VQRSFOFMLQRVSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2(C1=O)CCNCC2 |
Origin of Product |
United States |
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